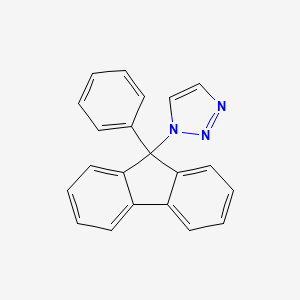
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, which includes a triazole ring fused with a fluorenyl group. The presence of the phenyl group further enhances its chemical properties, making it a subject of interest in various fields of research, including organic chemistry, medicinal chemistry, and materials science .
Métodos De Preparación
The synthesis of 1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- typically involves “click” chemistry, a widely used method for constructing 1,2,3-triazoles. One common synthetic route includes the reaction of azides with alkynes in the presence of a copper catalyst. The reaction conditions often involve the use of aqueous medium and mild temperatures to achieve high yields . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazole derivatives .
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can inhibit the activity of enzymes or disrupt biological pathways, leading to its observed effects in various applications . The triazole ring’s ability to form stable complexes with metal ions is particularly important in its mechanism of action .
Comparación Con Compuestos Similares
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: The parent compound without the fluorenyl and phenyl groups.
1H-1,2,4-Triazole: A structural isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Propiedades
Número CAS |
828265-50-5 |
|---|---|
Fórmula molecular |
C21H15N3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-(9-phenylfluoren-9-yl)triazole |
InChI |
InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-15-14-22-23-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H |
Clave InChI |
SZQVIAGZXWPGLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=CN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


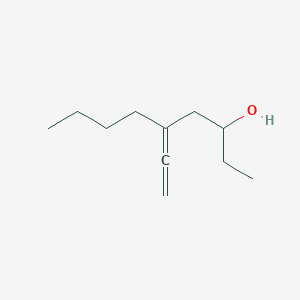
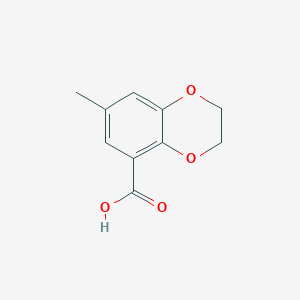
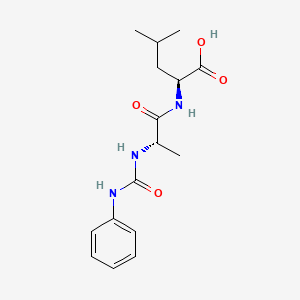
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

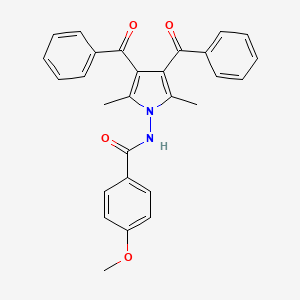
![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)
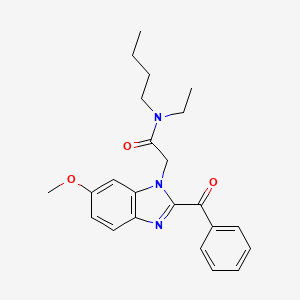
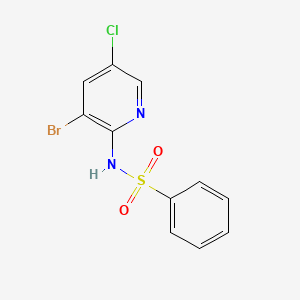
![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)
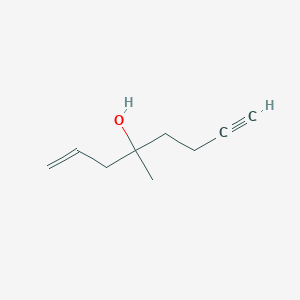
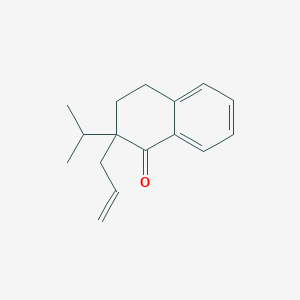
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
